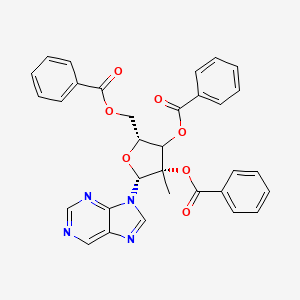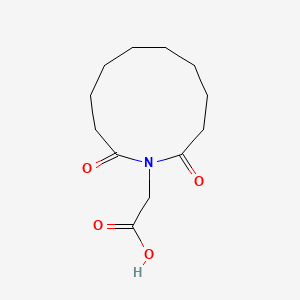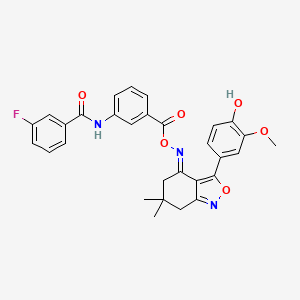
9-(2-|A-C-Methyl-2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-|A-C-Methyl-2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)purine: is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has shown broad antitumor activity, particularly targeting indolent lymphoid malignancies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-|A-C-Methyl-2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)purine involves several steps. One common method includes the Fischer-Helferich glycosylation, where arabinose is dissolved in methanol hydrochloride and stirred at room temperature. This results in the formation of methyl-D-arabinose. The methyl-D-arabinose is then resuspended in pyridine and benzoylated using benzoyl chloride to protect the hydroxyl groups .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions are less common for this compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide may be used.
Substitution: Nucleophilic reagents such as sodium azide or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative.
Applications De Recherche Scientifique
Chemistry: In chemistry, 9-(2-|A-C-Methyl-2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)purine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study nucleoside analogs’ effects on cellular processes. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells .
Medicine: Medically, this compound has shown promise as an antitumor agent. Its ability to target indolent lymphoid malignancies makes it a potential candidate for cancer therapy .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique properties make it a valuable component in drug design and development .
Mécanisme D'action
The mechanism of action of 9-(2-|A-C-Methyl-2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)purine involves the inhibition of DNA synthesis. This is achieved by incorporating the compound into the DNA strand, which prevents further elongation. Additionally, the compound induces apoptosis, or programmed cell death, in cancer cells. This dual mechanism makes it an effective antitumor agent .
Comparaison Avec Des Composés Similaires
- 2-Amino-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-β-D-ribofuranosyl)]-9H-purine
- Methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside
- 9-(2-C-methyl-2,3,5-tri-O-benzoyl-β-D-ribofuranosyl) purine
Comparison: Compared to similar compounds, 9-(2-|A-C-Methyl-2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)purine stands out due to its broad antitumor activity and ability to target indolent lymphoid malignancies. Its unique structure allows for specific interactions with DNA, making it a potent inhibitor of DNA synthesis and inducer of apoptosis .
Propriétés
Formule moléculaire |
C32H26N4O7 |
|---|---|
Poids moléculaire |
578.6 g/mol |
Nom IUPAC |
[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-purin-9-yloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H26N4O7/c1-32(43-30(39)23-15-9-4-10-16-23)26(42-29(38)22-13-7-3-8-14-22)25(18-40-28(37)21-11-5-2-6-12-21)41-31(32)36-20-35-24-17-33-19-34-27(24)36/h2-17,19-20,25-26,31H,18H2,1H3/t25-,26?,31-,32+/m1/s1 |
Clé InChI |
PGGMXOXSXMZXJF-ZCDFGIOASA-N |
SMILES isomérique |
C[C@]1([C@@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)N4C=NC5=CN=CN=C54)OC(=O)C6=CC=CC=C6 |
SMILES canonique |
CC1(C(C(OC1N2C=NC3=CN=CN=C32)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403358.png)

![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12403365.png)

![[(2R)-1,1,2,3,3-Pentadeuterio-3-heptadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12403382.png)



![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403409.png)
![Acetic acid;7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B12403437.png)
![[(2S,4S,5R)-4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403443.png)


